molecular formula C19H13ClO4 B12125018 4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate

4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate

Cat. No.: B12125018
M. Wt: 340.8 g/mol
InChI Key: OQDNQXRJUNNROU-RMKNXTFCSA-N
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Description

4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate is a synthetic organic compound that belongs to the class of chromenone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate typically involves the condensation of 4-methyl-2-oxochromen-7-ol with (2E)-3-(2-chlorophenyl)prop-2-enoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxochromen-7-yl (2E)-3-(2-bromophenyl)prop-2-enoate
  • 4-methyl-2-oxochromen-7-yl (2E)-3-(2-fluorophenyl)prop-2-enoate
  • 4-methyl-2-oxochromen-7-yl (2E)-3-(2-methylphenyl)prop-2-enoate

Uniqueness

4-methyl-2-oxochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate is unique due to the presence of the 2-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H13ClO4

Molecular Weight

340.8 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) (E)-3-(2-chlorophenyl)prop-2-enoate

InChI

InChI=1S/C19H13ClO4/c1-12-10-19(22)24-17-11-14(7-8-15(12)17)23-18(21)9-6-13-4-2-3-5-16(13)20/h2-11H,1H3/b9-6+

InChI Key

OQDNQXRJUNNROU-RMKNXTFCSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)/C=C/C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C=CC3=CC=CC=C3Cl

Origin of Product

United States

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